molecular formula C12H29NOSi B106936 N,N-diethyl-2-triethylsilyloxyethanamine CAS No. 17146-74-6

N,N-diethyl-2-triethylsilyloxyethanamine

Cat. No.: B106936
CAS No.: 17146-74-6
M. Wt: 231.45 g/mol
InChI Key: IFTYTUHRYMFXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-triethylsilyloxyethanamine is an organosilicon compound with the molecular formula C11H27NOSi. This compound is characterized by the presence of a triethylsilane group attached to a diethylaminoethoxy moiety. It is a colorless liquid that is used in various organic synthesis processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .

Scientific Research Applications

N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-triethylsilyloxyethanamine is unique due to the combination of the triethylsilane and diethylaminoethoxy groups, which confer both reducing and nucleophilic properties. This makes it a valuable reagent in organic synthesis, offering versatility that similar compounds may lack .

Properties

CAS No.

17146-74-6

Molecular Formula

C12H29NOSi

Molecular Weight

231.45 g/mol

IUPAC Name

N,N-diethyl-2-triethylsilyloxyethanamine

InChI

InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3

InChI Key

IFTYTUHRYMFXBZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Key on ui other cas no.

17146-74-6

Origin of Product

United States

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